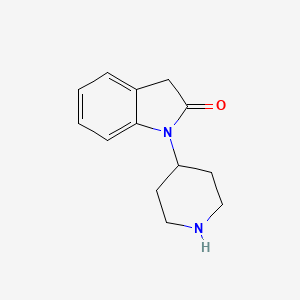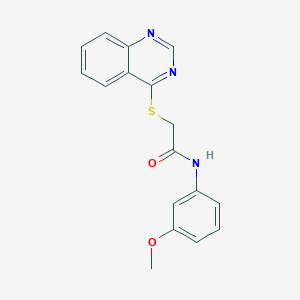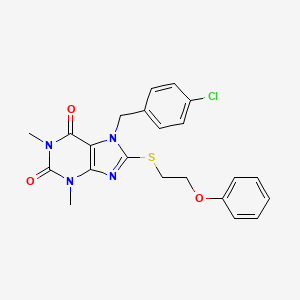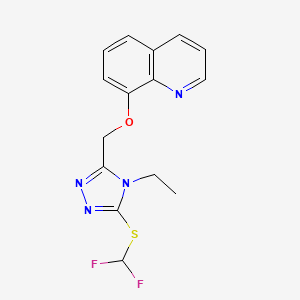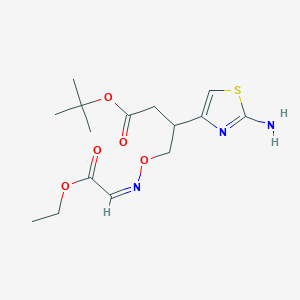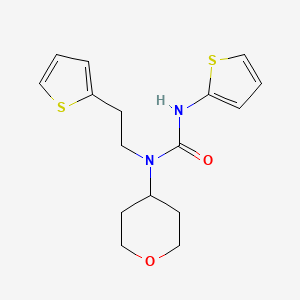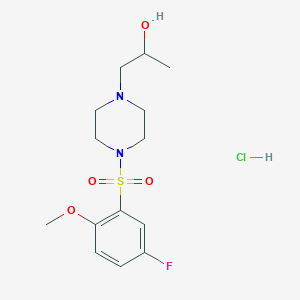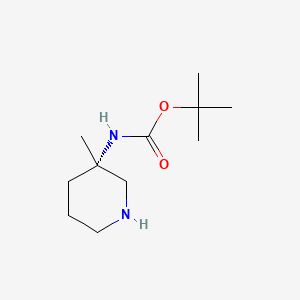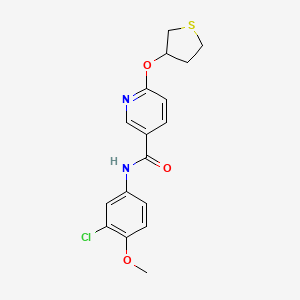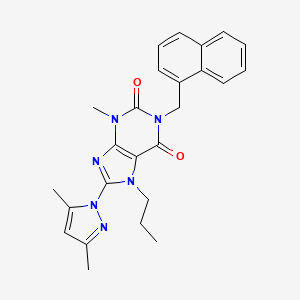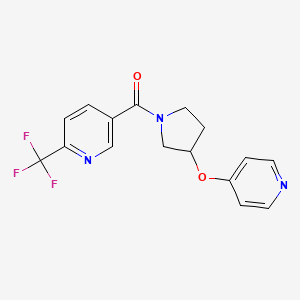
(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is attached to a pyridine ring via an oxygen atom . The compound also contains a trifluoromethyl group attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyridine ring via an oxygen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyridine ring contains a trifluoromethyl group .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis and structural characterization of compounds related to "(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" have been explored in various studies. These compounds exhibit significant chemical interest due to their heterocyclic structure, which is a common motif in pharmaceuticals and materials science.
Molecular Geometry and Crystal Structure : A study by Butcher et al. (2006) on a related compound, 12‐Methoxy‐15‐(1‐pyrrolidino)podocarpa‐8,11,13‐triene‐15‐one, revealed that the pyrrolidine ring displays an envelope geometry, contributing to the understanding of molecular conformations in similar structures Butcher, R., Bakare, O., & John, N., 2006.
Complex Formation and Catalysis : Darbre et al. (2002) synthesized zinc complexes with multidentate nitrogen ligands, demonstrating the potential of these complexes in catalyzing aldol reactions. This research suggests the utility of related pyridinyl and pyrrolidinyl structures in metal coordination and catalysis Darbre, T., Dubs, C., Rusanov, E., & Stoeckli-Evans, H., 2002.
Structural Isomorphism and Disorder : A study by Swamy et al. (2013) on isomorphous structures related to chloro and methyl-substituted heterocyclic analogues showed how structural disorder can impact the description and detection of isomorphism, which is crucial for understanding the structural chemistry of complex organic molecules Swamy, V. R., Müller, P., Srinivasan, N., Perumal, S., & Krishnakumar, R.V., 2013.
Antimicrobial Activity : Kumar et al. (2012) synthesized a series of compounds with structural similarities, demonstrating significant antimicrobial activity. This highlights the potential biomedical applications of these and related compounds in the development of new antimicrobial agents Kumar, S., Meenakshi, Kumar, S., & Kumar, P., 2012.
Theoretical and Spectroscopic Characterization : Singh et al. (2016) provided a detailed study on organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone. This work emphasized the role of theoretical and spectroscopic analyses in elucidating the structures of complex organometallic compounds Singh, H., Singh, J., & Bhanuka, S., 2016.
Direcciones Futuras
Propiedades
IUPAC Name |
(3-pyridin-4-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)14-2-1-11(9-21-14)15(23)22-8-5-13(10-22)24-12-3-6-20-7-4-12/h1-4,6-7,9,13H,5,8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXNYXDIPPOBTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyridin-4-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[6-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-1-phenylethan-1-one](/img/structure/B2415907.png)
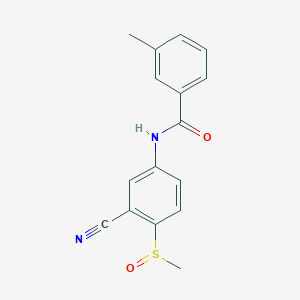
![4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2415913.png)
